molecular formula C12H14Cl2N2S B5832019 N-(3,4-dichlorophenyl)-1-piperidinecarbothioamide

N-(3,4-dichlorophenyl)-1-piperidinecarbothioamide

Cat. No. B5832019
M. Wt: 289.2 g/mol
InChI Key: ZLGCXPTXCVOJKX-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-1-piperidinecarbothioamide, also known as NPC, is a chemical compound that has been extensively studied for its various biological and pharmacological properties. NPC has been shown to possess a wide range of potential applications in scientific research, particularly in the fields of neuroscience and pharmacology.

Scientific Research Applications

N-(3,4-dichlorophenyl)-1-piperidinecarbothioamide has been extensively studied for its potential applications in scientific research. One of the most significant areas of research has been in the field of neuroscience, where N-(3,4-dichlorophenyl)-1-piperidinecarbothioamide has been shown to have a range of effects on the central nervous system. Specifically, N-(3,4-dichlorophenyl)-1-piperidinecarbothioamide has been shown to have neuroprotective effects, as well as the ability to modulate neurotransmitter release and uptake.
In addition to its applications in neuroscience, N-(3,4-dichlorophenyl)-1-piperidinecarbothioamide has also been studied for its potential use in pharmacology. N-(3,4-dichlorophenyl)-1-piperidinecarbothioamide has been shown to have a range of effects on various biological systems, including the cardiovascular system and the immune system. It has also been shown to have potential applications in the treatment of various diseases, including cancer and diabetes.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-1-piperidinecarbothioamide is not fully understood, but it is believed to involve the modulation of various signaling pathways within cells. Specifically, N-(3,4-dichlorophenyl)-1-piperidinecarbothioamide has been shown to modulate the activity of various enzymes and receptors within cells, leading to changes in cellular signaling and gene expression.
Biochemical and Physiological Effects
N-(3,4-dichlorophenyl)-1-piperidinecarbothioamide has been shown to have a range of biochemical and physiological effects. In addition to its neuroprotective effects, N-(3,4-dichlorophenyl)-1-piperidinecarbothioamide has been shown to have anti-inflammatory and antioxidant properties. It has also been shown to have potential applications in the treatment of various diseases, including cancer and diabetes.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(3,4-dichlorophenyl)-1-piperidinecarbothioamide is its wide range of potential applications in scientific research. N-(3,4-dichlorophenyl)-1-piperidinecarbothioamide has been shown to have a range of effects on various biological systems, making it a versatile tool for researchers. Additionally, N-(3,4-dichlorophenyl)-1-piperidinecarbothioamide is relatively easy to synthesize, making it readily available for use in lab experiments.
However, there are also some limitations to the use of N-(3,4-dichlorophenyl)-1-piperidinecarbothioamide in lab experiments. For example, N-(3,4-dichlorophenyl)-1-piperidinecarbothioamide has been shown to have potential toxicity at high concentrations, which may limit its use in certain experiments. Additionally, the mechanism of action of N-(3,4-dichlorophenyl)-1-piperidinecarbothioamide is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are a number of potential future directions for research on N-(3,4-dichlorophenyl)-1-piperidinecarbothioamide. One area of interest is the development of new synthetic methods for N-(3,4-dichlorophenyl)-1-piperidinecarbothioamide, which may improve the yield and purity of the compound. Additionally, further research is needed to fully understand the mechanism of action of N-(3,4-dichlorophenyl)-1-piperidinecarbothioamide, which may lead to the development of new drugs and therapies.
Another potential future direction for research on N-(3,4-dichlorophenyl)-1-piperidinecarbothioamide is the development of new applications for the compound. For example, N-(3,4-dichlorophenyl)-1-piperidinecarbothioamide has been shown to have potential applications in the treatment of various diseases, including cancer and diabetes. Further research is needed to fully explore these potential applications and to develop new therapies based on N-(3,4-dichlorophenyl)-1-piperidinecarbothioamide.
Conclusion
In conclusion, N-(3,4-dichlorophenyl)-1-piperidinecarbothioamide is a chemical compound that has a wide range of potential applications in scientific research. N-(3,4-dichlorophenyl)-1-piperidinecarbothioamide has been extensively studied for its various biological and pharmacological properties, and it has shown promise as a tool for researchers in the fields of neuroscience and pharmacology. While there are some limitations to the use of N-(3,4-dichlorophenyl)-1-piperidinecarbothioamide in lab experiments, there are also a number of potential future directions for research on this compound, including the development of new synthetic methods and the exploration of new applications for the compound.

Synthesis Methods

The synthesis of N-(3,4-dichlorophenyl)-1-piperidinecarbothioamide involves the reaction between 3,4-dichlorophenyl isothiocyanate and piperidine. The reaction takes place in anhydrous ethanol, and the resulting product is purified by recrystallization. The yield of N-(3,4-dichlorophenyl)-1-piperidinecarbothioamide is typically around 70%.

properties

IUPAC Name

N-(3,4-dichlorophenyl)piperidine-1-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2N2S/c13-10-5-4-9(8-11(10)14)15-12(17)16-6-2-1-3-7-16/h4-5,8H,1-3,6-7H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLGCXPTXCVOJKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=S)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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